In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid
In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, also known as L-Homotyrosine, is a non-proteinogenic amino acid and a derivative of tyrosine.[1] Its structural similarity to L-tyrosine, a critical precursor for neurotransmitters and hormones, makes it a compound of significant interest in neuroscience, pharmacology, and drug development.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of predicted values for the target compound and experimental data for the structurally analogous L-tyrosine for comparative analysis. Detailed experimental protocols for the determination of these properties are also provided, alongside a discussion of its potential role in biological signaling pathways.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key quantitative data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (predicted) and L-tyrosine (experimental).
Table 1: General and Acid-Base Properties
| Property | (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Predicted) | L-Tyrosine (Experimental) | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₃ | [1][3] |
| Molecular Weight | 195.22 g/mol | 181.19 g/mol | [2][3] |
| pKa₁ (α-carboxyl) | ~2.2 | 2.20 | |
| pKa₂ (α-amino) | ~9.1 | 9.11 | |
| pKa₃ (phenolic OH) | ~10.1 | 10.07 | [4] |
| Isoelectric Point (pI) | ~5.6 | 5.66 |
Note: Predicted values for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid are estimated based on the values for L-tyrosine due to structural similarity.
Table 2: Lipophilicity and Solubility
| Property | (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Predicted) | L-Tyrosine (Experimental) | Reference |
| LogP | -1.8 to -2.5 | -2.26 | [3] |
| Water Solubility | 2 mg/mL (with heating) | 0.479 mg/mL at 25°C | [2][4] |
Note: The predicted LogP for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid is an estimate based on its increased alkyl chain length compared to L-tyrosine, which would slightly increase lipophilicity, though it remains a polar molecule. The water solubility is also an estimate from a commercial supplier and may vary with conditions.[2]
Table 3: Physical and Spectroscopic Properties
| Property | (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Predicted/Observed) | L-Tyrosine (Experimental) | Reference |
| Appearance | White to off-white solid | White crystalline powder | [2][3] |
| Melting Point | Not available | >300 °C (decomposes) | [5] |
| ¹H-NMR (D₂O) | Aromatic: ~7.1, 6.8 ppm; α-H: ~3.7 ppm; β-CH₂: ~2.0 ppm; γ-CH₂: ~2.6 ppm | Aromatic: ~7.19, 6.90 ppm; α-H: ~3.93 ppm; β-CH₂: ~3.18, 3.05 ppm | [6] |
| ¹³C-NMR (D₂O) | C=O: ~175 ppm; Aromatic: ~155, 130, 128, 116 ppm; Cα: ~55 ppm; Cβ: ~35 ppm; Cγ: ~30 ppm | C=O: ~177 ppm; Aromatic: ~157, 133, 118, 59 ppm; Cα: ~59 ppm; Cβ: ~38 ppm | [3] |
| Mass Spectrum (EI) | [M]+ at m/z 195 | [M]+ at m/z 181 | [7] |
| IR Spectrum (KBr, cm⁻¹) | ~3200 (O-H, N-H), ~3000 (C-H), ~1600 (C=O), ~1515 (aromatic C=C) | ~3217 (O-H, N-H), ~2900 (C-H), ~1598 (C=O), ~1513 (aromatic C=C) | [8][9] |
Note: Predicted spectral data for (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid are estimations based on the known spectra of L-tyrosine and related structures.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physicochemical properties discussed above.
Determination of pKa by Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of an amino acid using acid-base titration.
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Materials :
-
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
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0.1 M Hydrochloric acid (HCl) solution
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0.1 M Sodium hydroxide (NaOH) solution
-
Deionized water
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pH meter and electrode
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Burette
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Magnetic stirrer and stir bar
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Beaker
-
-
Procedure :
-
Prepare a 0.01 M solution of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid in deionized water.
-
Calibrate the pH meter using standard buffer solutions.
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Place a known volume (e.g., 50 mL) of the amino acid solution in a beaker with a magnetic stir bar.
-
Record the initial pH of the solution.
-
Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops significantly.
-
Repeat the titration with a fresh sample of the amino acid solution using 0.1 M NaOH, recording the pH after each increment until the pH rises significantly.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[10]
-
Determination of LogP by Shake-Flask Method
This protocol describes the determination of the octanol-water partition coefficient (LogP).
-
Materials :
-
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
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Separatory funnel
-
UV-Vis spectrophotometer or HPLC
-
Centrifuge
-
-
Procedure :
-
Prepare a stock solution of the amino acid in the aqueous phase.
-
Add a known volume of the stock solution and an equal volume of n-octanol to a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully collect samples from both the aqueous and octanol phases.
-
Determine the concentration of the amino acid in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
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Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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LogP is the base-10 logarithm of P.
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Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
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Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
-
-
Mass Spectrometry (MS) :
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Infrared (IR) Spectroscopy :
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
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Biological Significance and Signaling Pathways
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid, as a homolog of L-tyrosine, is anticipated to interact with biological systems in a similar fashion. L-tyrosine is a crucial precursor for the synthesis of several key signaling molecules.
Precursor to Catecholamines
L-tyrosine is the starting material for the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. This pathway is initiated by the enzyme tyrosine hydroxylase. Given its structural similarity, (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid could potentially act as a substrate or an inhibitor of enzymes in this pathway, thereby modulating neurotransmitter levels.
References
- 1. (+)-Homotyrosine | C10H13NO3 | CID 15160483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound L-Tyrosine (FDB000446) - FooDB [foodb.ca]
- 5. L-Tyrosine | 60-18-4 [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. L-Tyrosine(60-18-4) MS [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine, 2TMS derivative [webbook.nist.gov]
